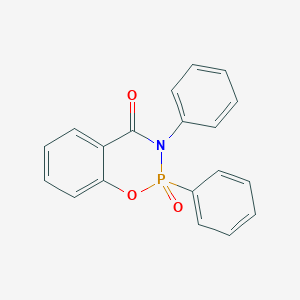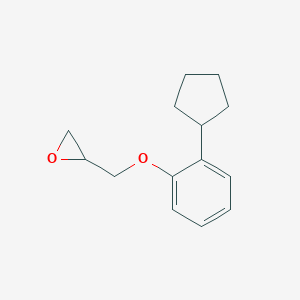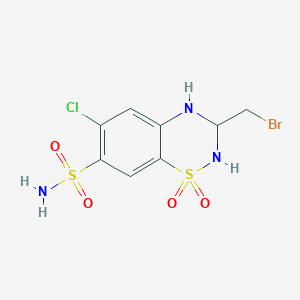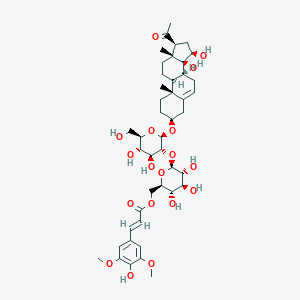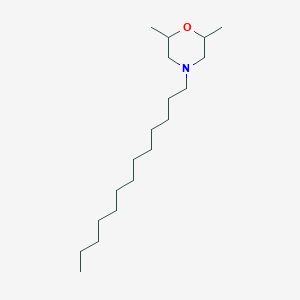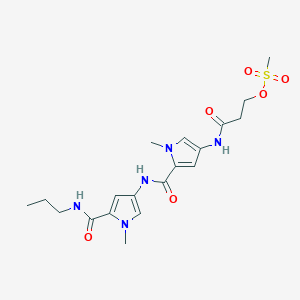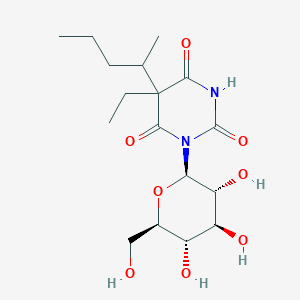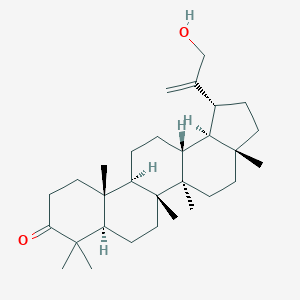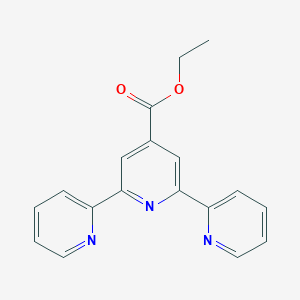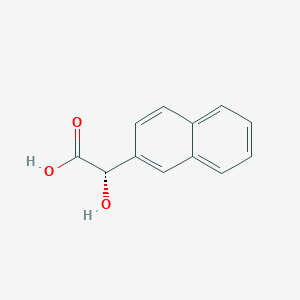
2-bromo-5,6-dichloro-1H-benzimidazole
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-bromo-5,6-dichloro-1H-benzimidazole include a molecular weight of 265.92 g/mol, a topological polar surface area of 28.7 Ų, and a complexity of 181. It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count .Scientific Research Applications
Antiviral Applications
“2-Bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB)” is a potent and selective inhibitor of human cytomegalovirus (HCMV). However, it lacks clinical utility due to rapid in vivo metabolism .
Antibacterial Applications
Imidazole derivatives, which include benzimidazole compounds, have been reported to show antibacterial activity .
Antimycobacterial Applications
Imidazole derivatives also exhibit antimycobacterial properties, making them potentially useful in the treatment of diseases such as tuberculosis .
Anti-inflammatory Applications
Imidazole compounds have been found to possess anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions .
Antitumor Applications
Imidazole derivatives have shown potential in the field of oncology as they exhibit antitumor activity .
Antidiabetic Applications
Imidazole compounds have also been associated with antidiabetic activity, indicating potential use in the management of diabetes .
Antioxidant Applications
The antioxidant properties of imidazole derivatives could be beneficial in combating oxidative stress-related conditions .
Antifungal Applications
Imidazole compounds have demonstrated antifungal properties, suggesting potential use in the treatment of fungal infections .
Mechanism of Action
Target of Action
The primary target of 2-bromo-5,6-dichloro-1H-benzimidazole, also known as 2-bromo-5,6-dichloro-1H-1,3-benzodiazole, is the Human Cytomegalovirus (HCMV) . HCMV is a type of herpesvirus that can cause a wide range of symptoms and complications, including fever, fatigue, and muscle aches. In severe cases, it can lead to pneumonia, encephalitis, and even death .
Mode of Action
2-Bromo-5,6-dichloro-1H-benzimidazole acts as a selective inhibitor of HCMV . It works by blocking the maturational cleavage of high-molecular-weight DNA . This prevents the virus from replicating and spreading, thereby inhibiting its activity .
Biochemical Pathways
The compound affects the DNA replication pathway of the HCMV . By blocking the maturational cleavage of the viral DNA, it prevents the formation of new viral particles. This disrupts the life cycle of the virus and inhibits its ability to infect new cells .
Pharmacokinetics
It is known that the compound has arapid in vivo metabolism , which may limit its clinical utility
Result of Action
The result of the compound’s action is a significant reduction in HCMV replication . This can alleviate the symptoms and complications associated with HCMV infection.
Action Environment
The action of 2-bromo-5,6-dichloro-1H-benzimidazole can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s immune status, and the strain of HCMV can all affect the compound’s efficacy . Additionally, the compound’s stability may be affected by factors such as temperature and pH.
properties
IUPAC Name |
2-bromo-5,6-dichloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMBKQTCPNSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5,6-dichloro-1H-benzimidazole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

